6((S)-3-Benzylpiperazin-1-YL)-3-(naphthalen-2-YL)-4-(pyridin-4-YL)pyrazine
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Overview
Description
6((S)-3-Benzylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)Pyrazine is an organic compound belonging to the class of n-arylpiperazines. These compounds are characterized by a piperazine ring where the nitrogen atom is bonded to an aryl group. This specific compound is notable for its complex structure, which includes a benzylpiperazine moiety, a naphthalene ring, and a pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6((S)-3-Benzylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)Pyrazine typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. One common method involves the reaction of 3-benzylpiperazine with 2-naphthylamine and 4-pyridinecarboxaldehyde under specific conditions to form the desired pyrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6((S)-3-Benzylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)Pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6((S)-3-Benzylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)Pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, including its binding affinity to various receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 6((S)-3-Benzylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)Pyrazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-arylpiperazines: These compounds share the piperazine ring with an aryl group, similar to 6((S)-3-Benzylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)Pyrazine.
Naphthalenes: Compounds containing the naphthalene ring structure.
Pyridines: Compounds with a pyridine ring structure.
Uniqueness
What sets this compound apart is its unique combination of these structural elements, which imparts specific chemical and biological properties. This combination allows for diverse applications and interactions that may not be possible with simpler compounds .
Properties
Molecular Formula |
C30H27N5 |
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Molecular Weight |
457.6 g/mol |
IUPAC Name |
6-[(3S)-3-benzylpiperazin-1-yl]-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine |
InChI |
InChI=1S/C30H27N5/c1-2-6-22(7-3-1)18-27-21-35(17-16-32-27)29-20-28(24-12-14-31-15-13-24)30(34-33-29)26-11-10-23-8-4-5-9-25(23)19-26/h1-15,19-20,27,32H,16-18,21H2/t27-/m0/s1 |
InChI Key |
WFSFNKVFXLIZIY-MHZLTWQESA-N |
Isomeric SMILES |
C1CN(C[C@@H](N1)CC2=CC=CC=C2)C3=NN=C(C(=C3)C4=CC=NC=C4)C5=CC6=CC=CC=C6C=C5 |
Canonical SMILES |
C1CN(CC(N1)CC2=CC=CC=C2)C3=NN=C(C(=C3)C4=CC=NC=C4)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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